1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol is an organic compound characterized by its unique structure, which consists of a cyclopentane ring substituted with a hydroxyl group and a methoxybenzylamino group. The molecular formula for this compound is C14H21NO2, and it has a molecular weight of 235.32 g/mol. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential applications in drug development and as an intermediate in the synthesis of more complex organic molecules.
The compound is classified under organic compounds and specifically falls into the category of amines due to the presence of the amino group. It can be sourced from chemical suppliers, and its synthesis is typically performed in laboratory settings or industrial environments.
The synthesis of 1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol generally involves several key steps:
These methods may be adapted for industrial production, which would likely involve optimizations for yield and purity, potentially utilizing continuous flow reactors and advanced purification techniques such as chromatography .
The molecular structure of 1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol can be described using various chemical notation systems:
The structure features a cyclopentane ring with a hydroxyl group (–OH) and a methoxybenzylamino group (–N(CH3)(C6H4O)) attached to it, contributing to its chemical reactivity and potential biological activity.
1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol can participate in various chemical reactions:
Oxidation:
Reduction:
Substitution:
For these reactions:
The mechanism of action for 1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets within biological systems. The methoxybenzylamino group may interact with enzymes or receptors, potentially modulating biological pathways either by inhibition or activation. Additionally, the hydroxyl group can facilitate hydrogen bonding, enhancing molecular recognition processes .
| Property | Value |
|---|---|
| Molecular Formula | C14H21NO2 |
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | 1-[[(3-methoxyphenyl)methylamino]methyl]cyclopentan-1-ol |
| InChI | InChI=1S/C14H21NO2/c1... |
| InChI Key | XQAGEORSZZZOCK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)CNCC2(CCCC2)O |
These properties indicate that the compound is a stable organic molecule with potential solubility in organic solvents due to its aromatic character .
1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry:
Medicine:
Industry:
This comprehensive analysis highlights the significance of 1-(((3-Methoxybenzyl)amino)methyl)cyclopentan-1-ol in both research and industrial applications, underscoring its potential impact on medicinal chemistry and organic synthesis.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: